

# **AVN-492: A Comprehensive Technical Guide for Drug Development Professionals**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology, and Preclinical Profile of a Potent and Selective 5-HT6 Receptor Antagonist.

#### Introduction

**AVN-492** is a novel, highly potent, and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. [1][2][3] Its exclusive localization within the central nervous system makes the 5-HT6 receptor an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the chemical, pharmacological, and preclinical characteristics of **AVN-492**, intended for researchers, scientists, and professionals in the field of drug development.

### **Chemical Structure and Physicochemical Properties**

**AVN-492**, with the IUPAC name N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a small molecule with a molecular formula of C17H21N5O2S and a molecular weight of 359.45 g/mol .[1][2]

Table 1: Chemical and Physicochemical Properties of AVN-492



| Property          | Value                                                                                    | Reference |  |
|-------------------|------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | N2,N6,N6,5,7-pentamethyl-3-<br>(phenylsulfonyl)pyrazolo[1,5-<br>a]pyrimidine-2,6-diamine | [1]       |  |
| CAS Number        | 1220646-23-0                                                                             | [1][2]    |  |
| Molecular Formula | C17H21N5O2S                                                                              | [1][2]    |  |
| Molecular Weight  | 359.45 g/mol                                                                             | [2]       |  |
| Appearance        | Off-white to white solid                                                                 | [1]       |  |
| Solubility        | Soluble in DMSO, not in water                                                            | [1]       |  |
| Storage           | Dry, dark, 0-4°C (short-term), -20°C (long-term)                                         | [1]       |  |

### **Synthesis**

The synthesis of **AVN-492** has been described in detail by Ivachtchenko et al. (2011) in the Journal of Medicinal Chemistry. The synthetic route is designed to produce a high yield of the final compound. For the detailed experimental protocol, readers are referred to the original publication.

# Pharmacology Mechanism of Action and Receptor Binding

**AVN-492** is a potent and selective antagonist of the 5-HT6 receptor. It exhibits picomolar affinity for this receptor, with a Ki value of 91 pM.[2][4][5] The compound displays remarkable selectivity, with its affinity for the 5-HT2B receptor being more than three orders of magnitude lower (Ki = 170 nM).[4][5] Extensive selectivity profiling against a panel of 69 other therapeutic targets, including other serotonin receptor subtypes and various adrenergic, GABAergic, dopaminergic, and histaminergic receptors, revealed no other significant interactions at a concentration of 1  $\mu$ M.[5][6]

The antagonism of the 5-HT6 receptor by **AVN-492** leads to the inhibition of serotonin-induced cyclic adenosine monophosphate (cAMP) production.[1] This mechanism is believed to



underlie its pro-cognitive effects.



Click to download full resolution via product page

AVN-492 Mechanism of Action at the 5-HT6 Receptor.

#### **Pharmacokinetics**

**AVN-492** demonstrates a favorable pharmacokinetic profile in preclinical species, characterized by good oral bioavailability and brain permeability.

Table 2: Pharmacokinetic Parameters of AVN-492



| Parameter                              | Species  | Value       | Reference |
|----------------------------------------|----------|-------------|-----------|
| Oral Bioavailability                   | Mouse    | 47.4%       | [6]       |
| Rat                                    | 55.7%    | [6]         |           |
| Elimination Half-life (IV)             | Mouse    | 29.3 min    | [6]       |
| Rat                                    | 36.1 min | [6]         |           |
| Brain/Plasma Ratio<br>(15 min post-IV) | Mouse    | 13.2 ± 0.7% | [2]       |
| Brain/Plasma Ratio<br>(60 min post-IV) | Mouse    | 9.0 ± 1.5%  | [2]       |
| Brain-Plasma Ratio<br>(PO)             | Rat      | ~11%        | [5]       |
| CSF/Plasma Ratio (10<br>mg/kg PO)      | Rat      | ~50%        | [5]       |

# **Preclinical Efficacy**

**AVN-492** has demonstrated efficacy in several rodent models of anxiety and cognitive impairment.

## **Anxiolytic Effects: Elevated Plus-Maze**

In the elevated plus-maze (EPM) model, a widely used test to assess anxiety-like behavior, **AVN-492** exhibited anxiolytic effects.[2][3]

Experimental Protocol: Elevated Plus-Maze

- Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
- Animals: Rodents (mice or rats).
- Procedure:







- Animals are habituated to the testing room.
- AVN-492 or vehicle is administered at a specified time before the test.
- Each animal is placed in the center of the maze, facing an open arm.
- Behavior is recorded for a set duration (e.g., 5 minutes).
- The time spent in and the number of entries into the open and closed arms are measured.
- Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic effect.





Click to download full resolution via product page

Experimental Workflow for the Elevated Plus-Maze Test.

# **Antipsychotic-like Effects: Prepulse Inhibition**



**AVN-492** was shown to prevent apomorphine-induced disruption of prepulse inhibition (PPI) of the startle reflex, a model used to screen for antipsychotic-like activity.[2][3]

Experimental Protocol: Prepulse Inhibition

- Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
- · Animals: Rodents.
- Procedure:
  - Animals are habituated to the startle chamber.
  - AVN-492 or vehicle is administered, followed by a dopamine agonist like apomorphine to induce PPI deficit.
  - A series of trials are presented, consisting of a weak prestimulus (prepulse) followed by a loud, startle-inducing stimulus (pulse).
  - The startle response is measured in the presence and absence of the prepulse.
- Endpoint: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. Reversal of the apomorphine-induced PPI deficit indicates antipsychotic-like potential.

#### **Pro-cognitive Effects: Passive Avoidance**

In the passive avoidance task, a model of learning and memory, **AVN-492** reversed memory deficits induced by scopolamine and MK-801.[2][3]

Experimental Protocol: Passive Avoidance

- Apparatus: A two-compartment chamber with a light and a dark compartment, where the dark compartment is associated with an aversive stimulus (e.g., footshock).
- Animals: Rodents.







#### • Procedure:

- Training: Animals are placed in the light compartment. Upon entering the dark compartment, they receive a mild footshock.
- AVN-492 or vehicle is administered before training or testing. Memory-impairing agents like scopolamine or MK-801 can be co-administered.
- Testing: After a retention interval (e.g., 24 hours), animals are returned to the light compartment, and the latency to enter the dark compartment is measured.
- Endpoint: An increased latency to enter the dark compartment during the testing phase indicates successful memory retention. Reversal of scopolamine- or MK-801-induced amnesia demonstrates pro-cognitive effects.





Click to download full resolution via product page

Experimental Workflow for the Passive Avoidance Test.



## **Safety and Toxicology**

Preclinical safety studies are crucial for the progression of any new chemical entity. For **AVN-492**, the maximum tolerated dose in male BALB/c mice after daily oral administration for 5 days was reported to be greater than the highest tested dose of 600 mg/kg, indicating a good acute safety margin.[6] As of 2017, **AVN-492** was reported to be undergoing Phase I clinical trials to ascertain its safety in humans.[4][6]

#### Conclusion

**AVN-492** is a highly potent and selective 5-HT6 receptor antagonist with a promising preclinical profile. Its excellent oral bioavailability, good brain permeability, and demonstrated efficacy in animal models of anxiety and cognitive impairment make it a compelling candidate for further development for the treatment of central nervous system disorders.[3][4] The data presented in this guide underscore the potential of **AVN-492** and provide a solid foundation for its continued investigation by drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. AVN-492, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. protocols.io [protocols.io]
- To cite this document: BenchChem. [AVN-492: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15619159#avn-492-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com